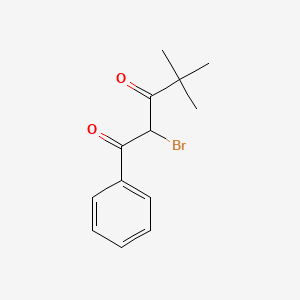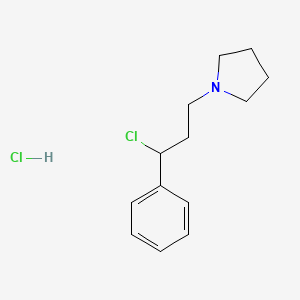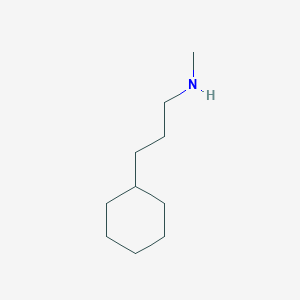
2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione is an organic compound with the molecular formula C13H15BrO2. This compound is known for its unique structure, which includes a bromine atom, a phenyl group, and two methyl groups attached to a pentanedione backbone. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione typically involves the bromination of 4,4-dimethyl-1-phenyl-1,3-pentanedione. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at low temperatures to control the reactivity of bromine and to prevent side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination reaction, but with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted phenylpentanediones.
Oxidation: Formation of phenylpentanedione ketones or acids.
Reduction: Formation of phenylpentanol or phenylpentane.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the carbonyl groups can undergo nucleophilic addition reactions. These interactions can lead to the formation of reactive intermediates that can further react with biological molecules, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Dimethyl-1-phenyl-1,3-pentanedione: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-4,4-dimethyl-1-phenyl-1,3-butanedione: Similar structure but with a shorter carbon chain.
2-Chloro-4,4-dimethyl-1-phenyl-1,3-pentanedione: Chlorine atom instead of bromine, leading to different reactivity and properties
Uniqueness
2-Bromo-4,4-dimethyl-1-phenyl-1,3-pentanedione is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a useful compound in scientific research .
Eigenschaften
Molekularformel |
C13H15BrO2 |
|---|---|
Molekulargewicht |
283.16 g/mol |
IUPAC-Name |
2-bromo-4,4-dimethyl-1-phenylpentane-1,3-dione |
InChI |
InChI=1S/C13H15BrO2/c1-13(2,3)12(16)10(14)11(15)9-7-5-4-6-8-9/h4-8,10H,1-3H3 |
InChI-Schlüssel |
ARIAGFMLAOIDIA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)C(C(=O)C1=CC=CC=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-ethoxyphenyl)-N'-[(E)-(2-hydroxyphenyl)methylidene]-4-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B12002405.png)


![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12002425.png)
![Methyl 4-({[4-hydroxy-1-(3-methylbutyl)-2-oxo-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B12002428.png)


![Propyl 4-{[{[3-(dimethylamino)propyl]amino}(oxo)acetyl]amino}benzoate](/img/structure/B12002444.png)


![N-[4-Chloro-3-(trifluoromethyl)phenyl]-N'-(4-hydroxy-6-methyl-2-pyrimidinyl)guanidine](/img/structure/B12002451.png)
![N-Phenyl-2-[4-(phenylacetyl-hydrazonomethyl)-phenoxy]-acetamide](/img/structure/B12002465.png)

